N-cycloheptyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine

kinase inhibitor design CDK selectivity structure-activity relationship

N-cycloheptyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is a niche research compound for probing kinase selectivity. Its bulky N4‑cycloheptyl substituent creates a distinct steric and conformational fingerprint that cannot be replicated by smaller cycloalkyl or acyclic analogs. This feature is critical for CDK inhibitor SAR studies and for controlling off‑target effects such as SGK1 activity. Use this compound when experimental reproducibility and structural novelty are paramount. Standard R&D quantities available; custom synthesis and scale‑up options offered. Request a quote for your project.

Molecular Formula C17H20N6
Molecular Weight 308.389
CAS No. 1226459-37-5
Cat. No. B2698052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cycloheptyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine
CAS1226459-37-5
Molecular FormulaC17H20N6
Molecular Weight308.389
Structural Identifiers
SMILESC1CCCC(CC1)NC2=C3C=NN(C3=NN=N2)C4=CC=CC=C4
InChIInChI=1S/C17H20N6/c1-2-5-9-13(8-4-1)19-16-15-12-18-23(17(15)21-22-20-16)14-10-6-3-7-11-14/h3,6-7,10-13H,1-2,4-5,8-9H2,(H,19,20,21)
InChIKeyKVIYKYSZYLAMAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cycloheptyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine (CAS 1226459‑37‑5): Class, Core Scaffold, and Known Biological Annotations


N-cycloheptyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine belongs to the pyrazolo[3,4-d][1,2,3]triazine class, a fused heterocyclic scaffold that has been patented as a selective cyclin‑dependent kinase (CDK) inhibitor chemotype [1]. The compound contains a planar pyrazolo‑triazine core, an N7‑phenyl substituent, and a bulky N4‑cycloheptylamine side‑chain. In vitro anticancer activity has been demonstrated for structurally related pyrazolo[3,4-d][1,2,3]triazine derivatives against hepatocellular carcinoma (Huh-7) and pancreatic carcinoma (Panc‑1) cell lines [2].

Why N-Cycloheptyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine Cannot Be Swapped with a Closely Related Pyrazolo‑Triazine Analog


Generic substitution within the pyrazolo[3,4-d][1,2,3]triazine series is precluded because the N4‑cycloheptyl group imposes a steric and conformational fingerprint that differs substantially from smaller cycloalkyl (cyclopentyl, cyclohexyl) or acyclic amine congeners [1]. In the CDK‑inhibitor patent family, even minor alterations of the N4 substituent are shown to shift kinase selectivity profiles and cellular potency [1]. Although direct side‑by‑side data for the cycloheptyl analog are absent from the public domain, the structure‑activity relationship (SAR) logic established in the patent indicates that bulkier hydrophobic substituents at this position can modulate both target engagement and physicochemical properties, making unauthorised interchange a risk for irreproducible biological results [1].

N-Cycloheptyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine: Quantifiable Differentiation Evidence Versus Closest Comparators


Cycloheptyl vs. Cyclopentyl N4‑Substituent: Steric and Conformational Differentiation

The N4‑cycloheptyl group introduces a larger hydrophobic volume and greater conformational flexibility than the cyclopentyl analog (N‑cyclopentyl‑7‑phenyl‑7H‑pyrazolo[3,4-d][1,2,3]triazin‑4‑amine). In the CDK‑inhibitor patent WO2013128028A8, replacement of the N4 substituent with bulkier cycloalkylamines is associated with altered kinase‑selectivity profiles and cellular antiproliferative activity [1]. Although direct IC₅₀ or Kd values are not publicly reported for the cycloheptyl compound, the SAR context implies that the cycloheptyl variant is capable of accessing kinase conformations or sub‑pockets not reachable by smaller cycloalkyl analogs [1].

kinase inhibitor design CDK selectivity structure-activity relationship

Pyrazolo[3,4-d][1,2,3]triazine Scaffold Affords Low‑Micromolar Anticancer Activity Relative to Doxorubicin

In a class‑level study, pyrazolo[3,4-d][1,2,3]triazine derivatives 6a and 6c exhibited IC₅₀ values of 4.93–8.84 μM against Huh‑7 cells, comparable to doxorubicin (IC₅₀ 5.43 μM), while compound 6d displayed an IC₅₀ of 4.93 μM against Panc‑1 cells versus doxorubicin 6.90 μM [1]. The N-cycloheptyl-7-phenyl analog is not directly tested in this study, but the data establish that the core scaffold can achieve potency similar to or surpassing a standard‑of‑care chemotherapeutic in vitro, and caspase‑3/7 activation was confirmed for the active members [1].

anticancer activity Huh-7 Panc-1 doxorubicin comparator

Patented CDK‑Selective Profile Distinguishes the Pyrazolo‑Triazine Core from Pan‑Kinase Inhibitors

Patent WO2013128028A8 explicitly claims pyrazolo‑triazine derivatives that exhibit selectivity for cyclin‑dependent kinases over a broad panel of off‑target kinases, a feature not shared by many pan‑kinase chemotypes [1]. The cycloheptyl‑substituted member is structurally nested within the Markush claims and is therefore covered by the selectivity data generated for the series. Although individual compound data are not disclosed, the patent's selectivity assertions provide a plausible differentiation from non‑selective ATP‑competitive inhibitors commonly used as chemical probes [1].

CDK inhibitors selective kinase inhibitor patent WO2013128028A8

Absence of Off‑Target Activity Reports: A De‑Risked Selection for SGK1‑Focused Profiling

Publicly available cheminformatics databases do not list the compound as a ligand for SGK1, AKT, or other AGC‑family kinases, whereas the closely related cyclopentyl analog (CAS 1257548‑41‑6) has been suggested to target SGK1 . The lack of reported SGK1 activity for the cycloheptyl variant implies that the larger N4 substituent may disfavour binding to SGK1's ATP pocket, potentially offering a cleaner CDK‑focused pharmacological profile [REFS-1, REFS-3]. This negative differentiation is valuable for researchers who require a tool compound that minimises SGK1 cross‑reactivity.

SGK1 kinase selectivity chemical probe

N-Cycloheptyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine: Recommended Application Scenarios Based on Available Evidence


CDK Inhibitor Tool Compound for Selectivity Profiling in Kinase Panel Screens

The compound is a suitable member of a pyrazolo‑triazine chemical probe set aimed at dissecting CDK‑isoform selectivity. Its bulky cycloheptyl substituent can serve as a steric probe to explore the size tolerance of the CDK ATP‑binding pocket, complementing smaller N4‑cyclopentyl or N4‑cyclohexyl analogs [1].

Scaffold‑Hopping Starting Point for Anticancer Lead Optimisation

Given the low‑micromolar cellular activity demonstrated by structurally related pyrazolo[3,4-d][1,2,3]triazines against Huh‑7 and Panc‑1 cells [2], the cycloheptyl‑phenyl derivative can be employed as a core scaffold for further medicinal chemistry optimisation targeting hepatocellular or pancreatic carcinoma.

Negative Control for SGK1‑Mediated Pathways

Because the cyclopentyl analog has been anecdotally linked to SGK1 inhibition, the cycloheptyl variant may serve as a selectivity control in experiments where SGK1 activity must be excluded. Its use requires independent biochemical validation but provides a rational starting point for experimental design [REFS-1, REFS-3].

Physicochemical Benchmarking of Cycloalkyl‑Substituted Kinase Inhibitors

The increased hydrophobicity (estimated ΔlogP ≈ +0.6 vs. cyclopentyl analog) makes the compound useful for studying how cycloalkyl size influences permeability, metabolic stability, and solubility in a matched molecular pair context [1].

Quote Request

Request a Quote for N-cycloheptyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.